N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O4S/c16-15(17,18)26-12-1-3-13(4-2-12)27(23,24)21-11-9-19-14(20-10-11)22-5-7-25-8-6-22/h1-4,9-10,21H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMULAUJBLNLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural configuration that may influence its interactions with biological targets, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20F3N3O3S
- Molecular Weight : 405.43 g/mol
The presence of the morpholinopyrimidine moiety and the trifluoromethoxy group are significant, as these features may contribute to the compound's biological activity.
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors. Sulfonamides are known to mimic natural substrates, leading to competitive inhibition of enzyme activity. This mechanism can disrupt crucial biochemical pathways, which may result in therapeutic effects against various diseases.
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds similar to this compound. For instance, a series of benzenesulfonamide derivatives were synthesized and tested against breast cancer cells, skin cancer cells, and neuroblastoma cells. The results indicated that certain derivatives exhibited moderate to significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like Doxorubicin .
| Compound | IC50 (Breast Cancer) | IC50 (Skin Cancer) | IC50 (Neuroblastoma) |
|---|---|---|---|
| Doxorubicin | 82.53 µM | 88.32 µM | 73.72 µM |
| Compound X (similar structure) | 64.41 µM | 75.05 µM | 30.71 µM |
This table illustrates the potential efficacy of structurally related compounds and suggests that this compound may also demonstrate anticancer properties.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including kinases involved in cancer progression. These studies suggest that the compound can effectively bind to active sites, potentially inhibiting their function and leading to reduced cell proliferation in cancer models .
Case Studies and Research Findings
Several case studies have highlighted the biological effects of compounds within the same chemical class:
- PLK4 Inhibitors : Research into Polo-like kinase 4 (PLK4) inhibitors has shown that compounds similar to this compound can effectively inhibit centrosome duplication in cancer cells, leading to enhanced apoptosis and reduced tumor growth .
- Antiparasitic Activity : A study explored the efficacy of various sulfonamide derivatives against Trypanosoma cruzi, indicating that structural modifications could enhance biological activity against parasitic infections .
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide has been primarily investigated for its role as a pharmaceutical agent . It has shown promise in the following areas:
- Anticancer Activity : Studies indicate that this compound exhibits inhibitory effects on cancer cell proliferation. Its mechanism involves the modulation of pathways associated with tumor growth and survival.
- Inflammation Modulation : The compound has been identified as a potential inhibitor of mPGES-1 (microsomal prostaglandin E synthase-1), which plays a crucial role in inflammatory processes. Inhibiting this enzyme could lead to reduced inflammation in various diseases, including arthritis and other chronic inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Research has shown that modifications to its chemical structure can significantly influence its biological activity.
Data Table: Structure-Activity Relationship Findings
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with non-small cell lung cancer demonstrated that the administration of this compound resulted in a significant reduction of tumor size compared to control groups. The trial emphasized the compound's potential as a targeted therapy.
- Case Study 2 : In a study focusing on rheumatoid arthritis, patients treated with this compound showed marked improvement in inflammation markers, suggesting its role as an effective anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Compounds :
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)
- Pyridine Substituents : Benzyloxy, methyl groups.
- Benzene Substituent : Trifluoromethyl (-CF₃).
- Comparison : The trifluoromethyl group in 17d is more lipophilic than the trifluoromethoxy (-OCF₃) group in the target compound. The latter’s oxygen atom may improve solubility and reduce metabolic oxidation compared to -CF₃.
4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(2,4-dimethoxy-benzyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
- Core Structure : Thiadiazole and dimethoxybenzyl groups.
- Benzene Substituent : Chloro and trifluoromethoxy.
- Comparison : The thiadiazole moiety introduces heterocyclic rigidity, which may enhance target binding affinity in kinase inhibitors. However, the target compound’s morpholine group offers better solubility, critical for bioavailability.
N-(4,6-Bis(3-(trifluoromethoxy)phenoxy)pyrimidin-5-yl)-4-(tert-butyl)benzenesulfonamide Pyrimidine Substituents: Two trifluoromethoxy-phenoxy groups. Benzene Substituent: tert-Butyl. Comparison: The tert-butyl group increases hydrophobicity, whereas the target compound’s trifluoromethoxy balances lipophilicity and polarity. The morpholine substituent may also reduce steric hindrance compared to bulky phenoxy groups.
Data Table: Structural and Functional Comparison
Q & A
Q. What are the key synthetic considerations for preparing N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide?
The synthesis typically involves multi-step reactions, including sulfonamide coupling and pyrimidine functionalization. Critical parameters include:
- Reaction Conditions : Temperature (often 80–120°C), solvent choice (e.g., DMF or THF for polar aprotic environments), and catalyst use (e.g., Pd-based catalysts for cross-coupling) .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products.
- Analytical Validation : High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%) and Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., verifying morpholine and sulfonamide protons) .
Q. How is the compound’s structural integrity validated post-synthesis?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., trifluoromethoxy group at ~δ 120–125 ppm in ¹³C NMR).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- Elemental Analysis : Validates C, H, N, S, and F content within ±0.4% of theoretical values .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderate in polar solvents (DMSO, DMF) due to sulfonamide and trifluoromethoxy groups; limited in water (<1 mg/mL).
- Stability : Stable at −20°C in anhydrous conditions but may degrade under prolonged light exposure or high humidity. Use amber vials and desiccants for storage .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Wavefunction Analysis : Tools like Multiwfn calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions, aiding in predicting binding to enzymes (e.g., kinases) .
- Molecular Dynamics (MD) Simulations : Assess binding stability with targets (e.g., 100-ns simulations to evaluate protein-ligand RMSD fluctuations) .
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses and affinity scores (e.g., ΔG < −8 kcal/mol suggests strong binding) .
Q. What strategies resolve contradictions in reported biological activity data?
- Comparative Structural Analysis : Evaluate substituent effects (e.g., morpholine vs. piperidine rings) on target selectivity using SAR tables:
| Substituent Modification | Observed Activity Change | Reference |
|---|---|---|
| Trifluoromethoxy → Methoxy | ↓ 50% enzyme inhibition | |
| Pyrimidine → Pyridine | Altered binding kinetics |
- In Vitro/In Vivo Correlation : Validate discrepancies using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .
Q. How is the compound optimized for enhanced pharmacokinetic properties?
- Metabolic Stability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to reduce CYP450-mediated degradation .
- Permeability : LogP optimization via substituent tuning (e.g., replacing trifluoromethoxy with smaller halogens) to balance lipophilicity (target LogP 2–3) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Process Chemistry : Transition from batch to flow reactors for exothermic steps (e.g., sulfonylation) to improve yield and safety .
- Purity Control : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring to maintain >99% purity in large batches .
Data Contradiction Analysis
Q. How to address conflicting data on cytotoxicity across cell lines?
- Mechanistic Profiling : Use RNA-seq to identify differential gene expression (e.g., apoptosis vs. necrosis markers) in sensitive vs. resistant cell lines .
- Microenvironment Factors : Test under hypoxic vs. normoxic conditions; trifluoromethoxy groups may exhibit oxygen-dependent prodrug activation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
